Bis(heptafluorobutyryl)peroxide

説明

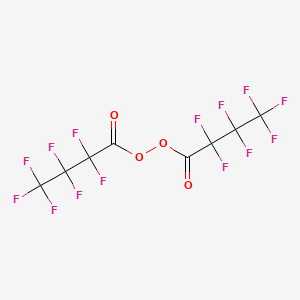

Bis(heptafluorobutyryl)peroxide is a fluorinated diacyl peroxide with the chemical formula (C₃F₇CO)₂O₂. It is characterized by two heptafluorobutyryl groups linked via a peroxide (–O–O–) bond. This compound is widely utilized as a radical initiator in polymerization reactions and organic synthesis due to its ability to generate perfluoroalkyl radicals (C₃F₇C(=O)O•) upon thermal or photolytic decomposition . Its stability and reactivity are influenced by the strong electron-withdrawing effects of the fluorinated acyl groups, which modulate the homolytic cleavage of the peroxide bond . Applications include the synthesis of fluorinated copolymers and functionalization of heteroaryl compounds or electron-rich olefins, as demonstrated in studies by Kobayashi et al. .

特性

CAS番号 |

336-64-1 |

|---|---|

分子式 |

C8F14O4 |

分子量 |

426.06 g/mol |

IUPAC名 |

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutaneperoxoate |

InChI |

InChI=1S/C8F14O4/c9-3(10,5(13,14)7(17,18)19)1(23)25-26-2(24)4(11,12)6(15,16)8(20,21)22 |

InChIキー |

JUTIIYKOQPDNEV-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OOC(=O)C(C(C(F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

科学的研究の応用

Synthetic Chemistry Applications

1.1 Perfluoropropylation of Aromatic Compounds

One of the primary applications of bis(heptafluorobutyryl) peroxide is as a reagent for the perfluoropropylation of aromatic compounds. This reaction occurs under mild conditions, making it a favorable method for introducing perfluoropropyl groups into aromatic systems. The study by Yoshida et al. (1985) demonstrated that this compound effectively facilitates the perfluoropropylation process, which is crucial for developing fluorinated materials with enhanced properties such as chemical stability and hydrophobicity .

Table 1: Summary of Perfluoropropylation Reactions Using Bis(heptafluorobutyryl) Peroxide

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Perfluoropropylation | Mild conditions | Variable | Yoshida et al., 1985 |

| Synthesis of Phenylboronic Acid | Low pKa synthesis | High | Shiino et al., 1993 |

1.2 Synthesis of Perfluoroalkylated Phenylboronic Acids

Another significant application is in the synthesis of perfluoroalkylated phenylboronic acids, which are valuable in various fields, including medicinal chemistry. The compound has been utilized to synthesize 3-acetamido-6-heptafluoropropylphenylboronic acid, which exhibited a lower pKa (6.6), thus enhancing its binding affinity for polyols at physiological pH levels . This property opens avenues for applications in drug design and development.

Biological Applications

2.1 Antimicrobial Activity

Recent studies have indicated potential biological applications of bis(heptafluorobutyryl) peroxide derivatives in antimicrobial activities. The incorporation of fluorinated groups into organic molecules can enhance their biological activity and selectivity against various pathogens. Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Acetamido-6-heptafluoropropylphenylboronic acid | E. coli | <100 | Shiino et al., 1993 |

| Various fluorinated heterocycles | C. albicans | Variable | Abbas et al., 2024 |

Material Science Applications

The unique properties of bis(heptafluorobutyryl) peroxide make it an attractive candidate for use in material science, particularly in developing advanced polymers and coatings. Its ability to act as a polymerization catalyst has been documented, suggesting that it can facilitate the formation of fluorinated polymers with desirable mechanical and thermal properties .

類似化合物との比較

Comparison with Similar Compounds

Bis(heptafluorobutyryl)peroxide belongs to a broader class of fluorinated peroxides, which can be categorized into diacyl peroxides and dialkyl peroxides . Key distinctions lie in their decomposition kinetics, radical stability, and functional applications:

Structural and Functional Differences

Diacyl Peroxides (e.g., this compound) :

- Contain acyl groups (RfC(=O)–) bonded to the peroxide oxygen.

- Generate acyloxy radicals (RfC(=O)O•) upon decomposition, which are relatively stable due to resonance stabilization and fluorination effects .

- Applications: Primarily used in coupling reactions and polymerization initiators .

Dialkyl Peroxides (e.g., Perfluoroallyl Peroxide): Contain alkyl groups (Rf–) directly bonded to the peroxide oxygen. Produce alkyl radicals (Rf•) upon decomposition, which are less stabilized and more reactive . Applications: Limited to niche reactions requiring high-energy radicals.

Decomposition Kinetics and Radical Stability

Evidence from thermal decomposition studies reveals significant differences in half-life ($t{1/2}$) and decomposition rate constants ($kd$):

| Compound | Type | $k_d$ (s⁻¹) | $t_{1/2}$ (s) | Radical Stability |

|---|---|---|---|---|

| This compound | Diacyl | Low | Long | High (RfC(=O)O•) |

| Perfluoroallyl Peroxide | Dialkyl | High | Short | Low (CF₂=CFCF₂O•) |

Data inferred from decomposition trends in fluorinated peroxides .

- Key Insight : The stability of RfC(=O)O• radicals from diacyl peroxides results in longer $t{1/2}$ and lower $kd$, making them preferable for controlled radical reactions. In contrast, dialkyl peroxides decompose rapidly, limiting their utility in precision syntheses .

Research Findings

Analytical Chemistry

- Bis(heptafluorobutyryl) derivatives exhibit superior gas chromatography (GC) performance compared to trifluoroacetyl analogs. For example, the bis(heptafluorobutyryl) derivative of desipramine provides better chromatographic resolution and sensitivity, attributed to its higher molecular weight and electronegativity .

Q & A

Q. What are the established synthetic methods for generating bis(heptafluorobutyryl)peroxide, and how do reaction mechanisms differ under thermal vs. photolytic conditions?

this compound is synthesized via the reaction of heptafluorobutyryl chloride with hydrogen peroxide under controlled anhydrous conditions. Thermal decomposition (80–120°C) generates perfluoropropyl radicals, which couple to form perfluorinated products. Photolytic activation at lower temperatures (e.g., UV light) may alter radical lifetimes and product distributions. Methodological steps include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C to slow decomposition. Avoid exposure to light or heat sources.

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for manipulations.

- Decomposition hazards : Toxic gases (e.g., HF, COF₂) may form; equip labs with HF-neutralizing agents (calcium gluconate gel) .

Q. How can researchers characterize decomposition products of this compound?

Q. What analytical techniques are recommended for verifying the purity of this compound?

- HPLC with UV detection (λ = 210 nm) to separate peroxide from residual anhydrides.

- DSC (Differential Scanning Calorimetry) to assess thermal stability and detect impurities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound-mediated fluorination?

A 3-factor orthogonal design (temperature, catalyst loading, solvent polarity) identifies optimal conditions:

Q. What computational tools predict decomposition pathways of this compound under varying pressures?

Q. How can researchers resolve contradictions in reported radical coupling efficiencies?

Discrepancies may arise from solvent polarity or trace metal impurities. Methodological steps:

Q. What strategies stabilize this compound in long-term storage?

Q. How can theoretical models integrate experimental data to predict novel fluorinated products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。